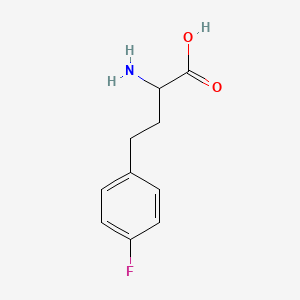

2-Amino-4-(4-fluorophenyl)butanoic acid

Description

2-Amino-4-(4-fluorophenyl)butanoic acid is a fluorinated aromatic amino acid derivative characterized by a 4-fluorophenyl substituent at the fourth carbon of the butanoic acid backbone. The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-amino-4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMMRQAUOPVWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290376 | |

| Record name | α-Amino-4-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-79-4 | |

| Record name | α-Amino-4-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-4-(4-fluorophenyl)butanoic acid is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C10H12FNO2

- Molecular Weight : 199.21 g/mol

- CAS Number : 225233-79-4

This compound exhibits significant biological activity through various mechanisms:

- Neutral Endopeptidase Inhibition : The compound acts as a neutral endopeptidase (NEP) inhibitor, which is crucial in the metabolism of peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, this compound can enhance the levels of ANP, leading to vasodilatory and diuretic effects, making it potentially useful in treating hypertension and heart failure .

- Antidiabetic Potential : Recent studies suggest that derivatives of similar compounds can promote insulin secretion and exhibit hypoglycemic effects. For instance, a related compound demonstrated significant antidiabetic activity in diabetic mouse models . This suggests that this compound may also have potential in diabetes management.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Study on NEP Inhibition :

- Antidiabetic Activity :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the fourth carbon significantly influences solubility, acidity (pKa), and partition coefficients (log D). Key analogs and their properties are summarized below:

*Calculated molecular weight based on formula C₁₀H₁₁FNO₂.

Key Observations:

- Fluorinated Analogs : The 4-fluorophenyl group in the target compound likely confers higher log D (lipophilicity) compared to the trifluoromethoxy analog (log D = 0.92) due to reduced polarity .

- Sulfur-Containing Analogs : Replacement of fluorine with a trifluoromethylthio group (CF₃S) increases molecular weight and may enhance membrane permeability but reduces solubility .

- Heteroaromatic vs. Phenyl : Pyridinyl substitution () introduces basicity, improving water solubility but lowering log D compared to fluorophenyl derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.